molecular formula C24H18FN5O2 B2765937 6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923202-68-0

6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2765937
CAS No.: 923202-68-0
M. Wt: 427.439
InChI Key: LRWDIWJRNXAHMJ-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic molecule featuring a chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine core. Its structure includes a 2-fluorophenyl substituent at position 6 and a 4-methoxyphenyl group at position 7, with a partially hydrogenated system (7,12-dihydro-6H).

Properties

IUPAC Name

9-(2-fluorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O2/c1-31-15-12-10-14(11-13-15)22-20-21(26-24-27-28-29-30(22)24)17-7-3-5-9-19(17)32-23(20)16-6-2-4-8-18(16)25/h2-13,22-23H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWDIWJRNXAHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5F)NC6=NN=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a member of the tetrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24H18FN5O2
  • Molecular Weight : 427.439 g/mol
  • IUPAC Name : 6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

The structure of this compound includes a chromeno framework fused with a tetrazolo-pyrimidine moiety, which contributes to its biological properties.

Synthesis

The synthesis of 6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine typically involves multicomponent reactions (MCRs). These reactions are advantageous for producing complex molecules efficiently. The one-pot synthesis approach allows for the rapid assembly of the chromeno and tetrazole components under mild conditions, enhancing yield and purity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of tetrazolo-pyrimidine derivatives. For instance:

  • A study evaluated various derivatives against human cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). Compounds featuring similar structures demonstrated significant cytotoxicity with IC50 values ranging from 20 to 50 µM against these cell lines .
  • The compound's mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. The presence of electron-withdrawing groups (like fluorine) in the structure enhances its activity by increasing electron density at the reactive sites .

Antimicrobial and Antioxidant Activities

Beyond anticancer properties, tetrazolo-pyrimidines are known for their antimicrobial and antioxidant activities. Research indicates that compounds with similar frameworks exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains due to their ability to disrupt bacterial cell walls and inhibit vital metabolic pathways.
  • Antioxidant Properties : The presence of phenolic groups contributes to free radical scavenging capabilities, which can mitigate oxidative stress in biological systems .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Substituent Effects : The position and nature of substituents on the phenyl rings significantly influence biological activity. For example:
    • Compounds with electron-withdrawing groups at the ortho or para positions often exhibit enhanced anticancer activity compared to those with electron-donating groups .
CompoundSubstituentIC50 (µM)Cancer Cell Line
Compound A4-Nitrophenyl22HCT-116
Compound B4-Chlorophenyl30MDA-MB-231
Compound C4-Methoxyphenyl35A549

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation into a series of tetrazolopyrimidine derivatives revealed that compounds structurally similar to our target compound displayed potent activity against MDA-MB-231 cells with IC50 values as low as 25 µM . This suggests that modifications in substituent positions can lead to significant enhancements in anticancer efficacy.
  • Multicomponent Synthesis Review :
    A comprehensive review on MCRs highlighted their effectiveness in synthesizing biologically active molecules quickly while maintaining high yields. This method has been pivotal in developing new therapeutic agents .

Scientific Research Applications

The compound exhibits a range of biological activities that are primarily associated with its potential as an anticancer agent. The following sections detail its applications based on recent research findings.

Cytotoxicity and Antiproliferative Effects

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Studies highlight its ability to alter the Bax/Bcl-2 ratio, which is crucial for promoting cell death in sensitive cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
  • Antiproliferative Activity : The antiproliferative effects are often quantified using assays such as MTT. Compounds structurally similar to this one have exhibited IC50 values in the low nanomolar range, indicating potent inhibition of cell growth .

Study on Antitumor Activity

A notable study reported the antitumor efficacy of various chromeno-pyrimidine derivatives, including 6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine. The most active derivative exhibited an IC50 value of 3 nM against human fibrosarcoma models (HT1080), showcasing its potent antitumor properties .

Neuropharmacological Applications

Emerging research suggests that compounds related to this structure may also exhibit neuroprotective effects. Preliminary studies indicate potential benefits in models of neurodegenerative diseases by modulating neuroinflammatory responses . However, further investigation is required to fully elucidate these effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Key Synthetic Routes Notable Properties/Activities Reference
6-(2-Fluorophenyl)-7-(4-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine 6: 2-fluorophenyl; 7: 4-methoxyphenyl C₂₅H₁₈FN₅O₂ Likely via multicomponent cyclization (similar to ) Predicted moderate lipophilicity (logP ~3.5)
2-Chloro-6-(2-fluorophenyl)-7-(4-methylphenyl)-7,9-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 2: Cl; 6: 2-fluorophenyl; 7: 4-methylphenyl C₂₅H₁₈ClFN₅ Chlorination using PCl₅/POCl₃ (similar to ) Enhanced electrophilicity due to Cl substituent
7-(4-Methoxyphenyl)-6-phenyl-7,9-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 6: phenyl; 7: 4-methoxyphenyl C₂₅H₂₀N₄O₂ Piperidine-mediated cyclocondensation Improved solubility vs. fluorinated analogs
6-(2-Methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 6: 2-methoxyphenyl; 7: 4-methylphenyl C₂₆H₂₂N₄O₂ Aroylation with benzoyl chloride Collision cross-section: 210 Ų (predicted)
4-Chloro-9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine Multiple Cl substituents C₂₉H₂₀Cl₃N₃O Hydrazine hydrate reaction Antimicrobial activity (Gram-positive bacteria)

Substituent Effects on Bioactivity

  • Fluorine vs. Methoxy Groups : The 2-fluorophenyl group in the target compound enhances metabolic stability compared to methoxy-substituted analogs (e.g., ), as fluorine’s electronegativity reduces oxidative degradation .
  • Aromatic Diversity : Phenyl (e.g., ) vs. halogenated aryl groups (e.g., ) alters π-π stacking interactions with enzyme active sites, as seen in triazolopyrimidine-based kinase inhibitors .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:

  • Cyclocondensation : A chromeno-pyrimidine core is formed via acid-catalyzed cyclization of substituted benzaldehydes and aminopyrimidine precursors under reflux (e.g., using ethanol or acetic acid as solvents) .
  • Tetrazole ring introduction : A [3+2] cycloaddition with sodium azide and nitriles at elevated temperatures (80–100°C) is employed, with careful control of pH to avoid side reactions .
  • Substituent functionalization : Fluorophenyl and methoxyphenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
    Optimization : Yield improvements (from ~50% to >70%) are achieved by optimizing solvent polarity (e.g., DMF for better solubility) and reaction time (monitored via TLC) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assignments focus on distinguishing protons in the chromeno-tetrazolo core (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy groups at δ 3.7–3.9 ppm) and verifying substituent regiochemistry .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) are analyzed to confirm bond lengths (C–N: 1.32–1.38 Å) and dihedral angles between fused rings (e.g., 5–10° deviation for planar chromeno-pyrimidine) .
  • Mass spectrometry (HRMS) : Used to validate molecular ion peaks (e.g., m/z 346.78 [M+H]+) and fragmentation patterns .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial assays : Tested against E. coli and S. aureus via broth microdilution (MIC: 8–32 µg/mL), with activity linked to the fluorophenyl group’s electronegativity enhancing membrane penetration .
  • Kinase inhibition : Evaluated against tyrosine kinases (IC₅₀: 0.5–2 µM) using ADP-Glo™ assays, where the methoxyphenyl moiety improves binding affinity to hydrophobic pockets .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) show moderate activity (IC₅₀: 10–20 µM), suggesting scaffold potential for derivatization .

Advanced: How can solvent and catalyst selection resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies in yields (e.g., 50% vs. 75%) arise from:

  • Catalyst purity : Palladium catalysts contaminated with phosphine ligands reduce coupling efficiency; pre-purification via column chromatography is recommended .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in cyclocondensation but may hydrolyze tetrazole rings; mixed solvents (e.g., ethanol/water 4:1) balance reactivity and stability .
  • Temperature gradients : Microwave-assisted synthesis (100–120°C, 30 min) improves reproducibility compared to oil-bath heating .

Advanced: How can conflicting crystallographic data (e.g., bond angles) be reconciled across studies?

Methodological Answer:

  • Thermal parameter analysis : Discrepancies in C–N–C bond angles (e.g., 116° vs. 122°) may stem from temperature-dependent lattice vibrations; low-temperature (100 K) XRD reduces thermal motion artifacts .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) that distort angles; studies show fluorophenyl groups induce torsional strain via C–F···H contacts .
  • DFT calculations : Compare experimental data with optimized geometries (B3LYP/6-31G*) to identify steric clashes or solvent effects .

Advanced: What strategies validate structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

  • Pharmacophore modeling : Overlay crystal structures (e.g., PDB 3POZ) to identify critical H-bond donors (tetrazole N2) and hydrophobic contacts (methoxyphenyl) .
  • Analog synthesis : Systematic substitution (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) and IC₅₀ comparison reveal that electron-donating groups enhance ATP-binding pocket occupancy .
  • Mutagenesis studies : Kinase domain mutations (e.g., T315I in Abl1) reduce compound binding, confirming interaction sites .

Advanced: How can computational modeling predict metabolic stability of this compound?

Methodological Answer:

  • CYP450 docking : AutoDock Vina simulates metabolism by CYP3A4/2D6, identifying vulnerable sites (e.g., methoxy O-demethylation) .
  • MD simulations : 100-ns trajectories in lipid bilayers assess membrane permeability (logP ~3.5) and P-glycoprotein efflux risks .
  • QSAR models : Train on datasets (e.g., ChEMBL) to correlate substituents (e.g., fluorine) with microsomal half-life (t₁/₂: 30–60 min) .

Advanced: What experimental protocols assess hydrolytic stability under physiological conditions?

Methodological Answer:

  • pH-rate profiling : Incubate compound in buffers (pH 1–9, 37°C) and monitor degradation via HPLC. The tetrazole ring is stable at pH <5 but hydrolyzes to triazoles above pH 7 .
  • Plasma stability assays : Incubate with human plasma (4 h, 37°C); >90% remaining indicates low esterase susceptibility .
  • Light stress testing : Expose to UV (254 nm) to detect photolytic cleavage of the chromeno ring; LC-MS identifies quinone byproducts .

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